(Z)-N'-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide: is a complex organic compound characterized by its unique structural features, including nitrophenyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Nitrophenyl Groups: The nitrophenyl groups are introduced via nitration reactions, where aromatic compounds are treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of Carbohydrazonoyl Cyanide: This step involves the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions to form the carbohydrazonoyl cyanide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its nitrophenyl and thiazole moieties are of particular interest for their interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of nitrophenyl groups suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide can be used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl chloride
- (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl bromide
- (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl iodide
Uniqueness
Compared to its analogs, (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which can impart different reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
(2Z)-N-(2-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-3-1-2-4-16(13)23(26)27)17-19-15(10-28-17)11-5-7-12(8-6-11)22(24)25/h1-8,10,20H/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUINNMGSLTZAG-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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